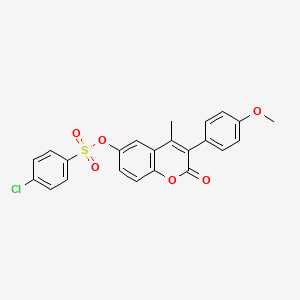
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate” is a complex organic molecule. It contains a chromen-6-yl group, which is a bicyclic compound structure found in many natural products. The molecule also contains methoxyphenyl and chlorobenzenesulfonate groups .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy group might undergo demethylation under acidic conditions, while the chlorobenzenesulfonate group could potentially participate in substitution reactions .Applications De Recherche Scientifique
Antibacterial Effects
Compounds related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate have shown promising antibacterial activity. A study synthesized various compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, and tested their antibacterial effectiveness against strains like Staphylococcus aureus and E. coli. These compounds demonstrated high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Antioxidant Properties
Derivatives of 4-hydroxycoumarin, which is structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate, have been investigated for their antioxidant properties. These studies found that compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system (Stanchev et al., 2009).
Anticancer Activity
Novel derivatives of chromenone, closely related to the chemical structure of interest, have been synthesized and tested for anti-proliferative activity against various human cancer cells. Among these, certain derivatives showed micromolar level in vitro anti-proliferative activity against human cancer cell lines, suggesting the potential of these compounds in cancer treatment research (Venkateswararao et al., 2014).
Synthesis and Characterization
There has been significant research in the synthesis and characterization of compounds structurally related to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate. Studies have explored novel methodologies for synthesizing and characterizing these compounds, contributing to the development of new synthetic routes and understanding their properties (Alonzi et al., 2014).
Antimicrobial Activity
Research has also focused on the synthesis of novel derivatives containing coumarin moieties and testing their antimicrobial activities. These studies have synthesized new compounds starting from 4-methyl-7-hydroxycoumarin and confirmed their structures through various analytical methods. The synthesized compounds showed notable antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating their potential use in antimicrobial applications (Hamdi et al., 2012).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets in the body. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on clinical trials. Alternatively, if it has interesting chemical properties, future research could explore its potential uses in chemical synthesis .
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO6S/c1-14-20-13-18(30-31(26,27)19-10-5-16(24)6-11-19)9-12-21(20)29-23(25)22(14)15-3-7-17(28-2)8-4-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJPOCLAMWXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2801701.png)
![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)
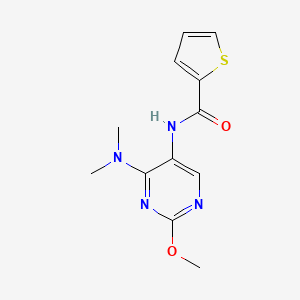
![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
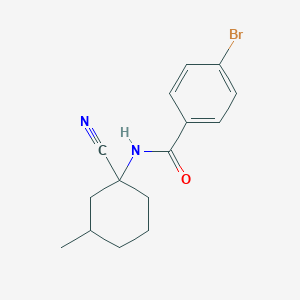

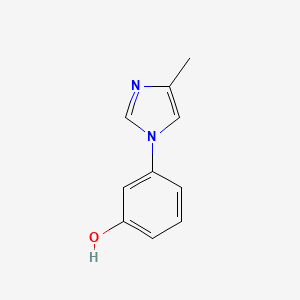

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)
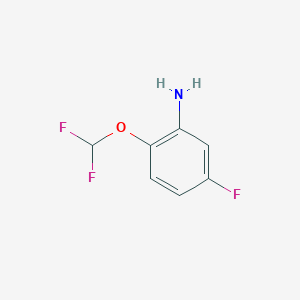
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)